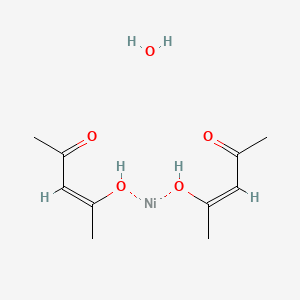

Nickel(ii)acetylacetonate hydrate

Description

BenchChem offers high-quality Nickel(ii)acetylacetonate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel(ii)acetylacetonate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

120156-44-7 |

|---|---|

Molecular Formula |

C10H18NiO5 |

Molecular Weight |

276.94 g/mol |

IUPAC Name |

bis(4-hydroxypent-3-en-2-one);nickel;hydrate |

InChI |

InChI=1S/2C5H8O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2 |

InChI Key |

HRNADIRXJROXRG-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ni] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

physical_description |

Emerald-green solid, soluble in water; [Merck Index] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of Nickel(ii)acetylacetonate hydrate

An In-depth Technical Guide to the Synthesis and Characterization of Nickel(II) Acetylacetonate Dihydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of bis(acetylacetonato)diaquanickel(II), commonly known as Nickel(II) acetylacetonate dihydrate, [Ni(acac)₂(H₂O)₂]. Designed for researchers and professionals in chemistry and materials science, this document moves beyond simple procedural lists to explain the underlying principles and causalities of experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of [Ni(acac)₂(H₂O)₂]

Nickel(II) acetylacetonate is a coordination complex of significant interest due to its versatility. The hydrated form, [Ni(acac)₂(H₂O)₂], is a stable, blue-green crystalline solid that serves as the common precursor to its anhydrous counterpart, [Ni(acac)₂]₃.[1] The acetylacetonate (acac) ligand, a bidentate chelate, imparts solubility in various organic solvents and thermal stability, making the complex an invaluable precursor for catalysis and materials science.[2][3] Its primary applications include its use as a precursor for nickel-based catalysts in organic transformations, in the synthesis of advanced materials like nickel oxide (NiO) nanostructures, and as a starting material for organometallic compounds.[2][3][4]

This guide offers a self-validating framework for its synthesis and provides a multi-faceted characterization strategy to confirm the compound's identity, purity, and structure.

Synthesis: From Precursors to Crystalline Product

The synthesis of [Ni(acac)₂(H₂O)₂] is a classic example of coordination chemistry, involving the reaction of a hydrated Nickel(II) salt with acetylacetone (Hacac) in the presence of a base.

Causality of the Reaction: Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms. For coordination to occur, the enol form must be deprotonated to form the acetylacetonate anion (acac⁻). This is facilitated by a base. The bidentate acac⁻ ligand then chelates the Ni²⁺ ion, forming a stable octahedral complex where the remaining coordination sites are occupied by water molecules.

Primary Synthetic Route: The Weak Base Method

The most reliable and common laboratory synthesis involves reacting a soluble nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), with acetylacetone. A weak base, like sodium acetate or sodium hydroxide, is used to control the pH and facilitate the deprotonation of Hacac without causing the precipitation of nickel(II) hydroxide.[3][4][5][6]

Synthesis Workflow

Caption: Workflow for the synthesis of [Ni(acac)₂(H₂O)₂].

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution at each step ensures the integrity of the final product.

-

Reagent Preparation:

-

Reaction:

-

In a reactor equipped with a stirrer and reflux condenser, add the NaOH solution to the nickel salt solution under vigorous stirring at room temperature. The goal is to adjust the pH of the mixture to between 7 and 10, which results in the formation of a blue-green nickel hydroxide precipitate.[6]

-

To this suspension, add acetylacetone in excess (typically 1 to 5 times the stoichiometric amount required to react with the nickel hydroxide).[6] The excess Hacac ensures the complete conversion of the nickel precursor.

-

Heat the mixture to its reflux temperature and maintain reflux for several hours (e.g., 5-15 hours) with continuous stirring. During this time, the nickel hydroxide will react with the acetylacetone to form the desired light blue-green crystals of [Ni(acac)₂(H₂O)₂].[6]

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature to allow for maximum crystallization.

-

Collect the crystals by suction filtration.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted salts and excess acetylacetone.

-

Dry the final product under vacuum at a low temperature (e.g., 40°C) to prevent premature dehydration.[6] The resulting product is a stable, blue-green crystalline solid.

-

Physicochemical and Structural Properties

The synthesized complex exists as a dihydrate, where the central nickel atom is in a +2 oxidation state. The anhydrous form is a trimer, [Ni(acac)₂]₃, which can be obtained by heating the dihydrate under vacuum or through azeotropic distillation.[1][3][4]

Structure of the Dihydrate: The [Ni(acac)₂(H₂O)₂] complex features an octahedral coordination geometry. The two acetylacetonate ligands act as bidentate chelates, occupying the equatorial plane, while the two water molecules (aquo ligands) are coordinated in the axial positions.[1] This arrangement can exist as cis and trans isomers, with the trans isomer being common.[1]

| Property | Description |

| Chemical Formula | C₁₀H₁₈NiO₆ (Dihydrate)[7] |

| Molecular Weight | 292.94 g/mol (Dihydrate)[7] |

| Appearance | Blue-green or light green crystalline solid.[1][5][8] |

| Melting Point | Decomposes around 230°C.[3][9] |

| Solubility | Soluble in water, ethanol, chloroform, and benzene; insoluble in ether.[3][4] |

| Magnetic Properties | Paramagnetic, consistent with an octahedral Ni(II) center (d⁸ configuration) having two unpaired electrons.[1][10] |

Comprehensive Characterization Strategy

A multi-technique approach is essential to validate the synthesis and confirm the structural integrity of the complex. Each technique provides a unique piece of the puzzle, leading to a comprehensive understanding of the material.

Characterization Workflow

Caption: Interrelation of techniques for the characterization of [Ni(acac)₂(H₂O)₂].

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate ligand to the nickel center. Upon chelation, the characteristic vibrational frequencies of the C=O and C=C bonds of the ligand are altered. Furthermore, the presence of coordinated water molecules is readily identified.

-

Expected Results: The IR spectrum of [Ni(acac)₂(H₂O)₂] will show strong bands in the 1655-1516 cm⁻¹ region, which are assigned to the stretching vibrations of C=O and C=C in the chelate ring.[11] A distinct, broad absorption band in the 3200-3500 cm⁻¹ region confirms the presence of the O-H stretching vibration from the coordinated water molecules.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3200-3500 | ν(O-H) | Confirms the presence of water ligands. |

| ~1635-1655 | ν(C=O) | Indicates coordinated carbonyl group. |

| ~1516-1605 | ν(C=C) | Indicates delocalized π-system in the chelate ring. |

| ~400-600 | ν(Ni-O) | Confirms metal-ligand bond formation. |

Thermal Analysis (TGA)

-

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For [Ni(acac)₂(H₂O)₂], TGA is a definitive method to quantify the number of water molecules and determine the thermal stability of the anhydrous complex.

-

Expected Results: A typical TGA curve will exhibit an initial weight loss step corresponding to the removal of the two water molecules. This dehydration event typically occurs below 150°C. The percentage of mass lost in this step can be used to confirm the dihydrate stoichiometry. Following dehydration, the anhydrous complex remains stable up to its decomposition temperature.[5][12]

X-Ray Diffraction (XRD)

-

Principle: Powder X-ray Diffraction (PXRD) is the primary technique for verifying the crystalline nature and phase purity of the synthesized product. The diffraction pattern serves as a unique fingerprint for the compound's crystal structure.

-

Expected Results: The XRD pattern of the synthesized [Ni(acac)₂(H₂O)₂] will show a series of sharp peaks, indicating a well-ordered crystalline material.[13] This pattern can be compared to reference patterns from crystallographic databases to confirm the identity of the desired phase.

Elemental Analysis

-

Principle: This technique provides the mass percentages of carbon and hydrogen in the compound. Comparing the experimental values with the theoretical percentages calculated from the chemical formula (C₁₀H₁₈NiO₆) is a fundamental check of purity and stoichiometric correctness.

-

Expected Results:

| Element | Theoretical % |

| Carbon (C) | 41.00% |

| Hydrogen (H) | 6.20% |

Experimental values within ±0.4% of the theoretical values are generally considered to indicate a pure sample.

Applications and Safety Considerations

-

Key Applications: The primary value of Nickel(II) acetylacetonate lies in its role as a precursor.

-

Catalysis: It is a precursor for highly active nickel catalysts used in hydrogenation, oligomerization, and other organic transformations.[2][4][14]

-

Materials Science: It is widely used in sol-gel processes and chemical vapor deposition (CVD) to create thin films and nanostructures of nickel oxide (NiO), which have applications in batteries, sensors, and electrocatalysis.[1][2]

-

Organometallic Synthesis: It serves as a convenient starting material for synthesizing other nickel complexes, such as nickelocene.[3][4]

-

-

Safety and Handling:

-

Hazards: Nickel(II) acetylacetonate is classified as harmful if swallowed, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is suspected of causing genetic defects and cancer.[1][2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Use a suitable respirator if dust is generated.[2]

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[3]

-

References

-

Wikipedia. Nickel(II) bis(acetylacetonate). [Link]

-

Khamar, M. M., et al. (1973). Direct Synthesis of Bis(acetylacetonato)nickel(ii) Dihydrate and Isolation of a,a,p,p-Tetra-acetylethane as the Oxidation Product. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Zhou, X.-F., et al. (2001). Electrochemical synthesis and a redetermination of Ni(acac)2(H2O)2·H2O. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubChem. Nickel(II) acetylacetonate. [Link]

-

ResearchGate. (Color online) XRD pattern of (1) Ni(acac) 2 , (2) PANI, and (3).... [Link]

-

Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Direct synthesis of bis(acetylacetonato)nickel(II) dihydrate and isolation of α,α,β,β-tetra-acetylethane as the oxidation product of acetylacetone. [Link]

-

Haz-Map. Nickel(II) acetylacetonate. [Link]

-

ChemBK. Nickel(II) acetylacetonate. [Link]

-

El-Mahalawy, A. M. (2019). Structural and Optical Characteristics of Nickel Bis(acetylacetonate) Thin Films as a Buffer Layer for Optoelectronic Applications. Materials Science in Semiconductor Processing. [Link]

-

ResearchGate. Electrochemical synthesis and a redetermination of Ni(acac)2(H2O)2·H2O. [Link]

-

PubChem. Nickel acetylacetonate hydrate. [Link]

- Google Patents.

-

Scribd. Preparation of Fe(acac)3 & Ni(acac)2. [Link]

-

ResearchGate. X-Ray diffractogram of nickel nanocrystals prepared using nickel.... [Link]

-

NIST WebBook. Nickel acetylacetonate. [Link]

-

Chemical Science Review and Letters. Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M.... [Link]

-

Chemistry Stack Exchange. Geometry of Ni(acac)2. [Link]

-

ResearchGate. Identification of Nickel(II) Acetylacetonate Derivatives by Electronic Spectra. [Link]Spectra)

Sources

- 1. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 2. Nickel(II) acetylacetonate 95 3264-82-2 [sigmaaldrich.com]

- 3. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. CN100349909C - Nickel acetylacetonate preparation method - Google Patents [patents.google.com]

- 7. Nickel acetylacetonate hydrate | C10H18NiO6 | CID 13751264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. far-chemical.com [far-chemical.com]

- 9. 乙酰丙酮镍(II) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chesci.com [chesci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Nickel(II) acetylacetonate | C10H14NiO4 | CID 76030819 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Nickel(ii)acetylacetonate hydrate

Technical Monograph: Physicochemical Characterization and Applications of Nickel(II) Acetylacetonate Hydrate

Executive Summary

Nickel(II) acetylacetonate hydrate [Ni(acac)₂[1][2][3][4][5][6][7] · xH₂O], typically encountered as the dihydrate, represents a critical coordination complex in organometallic chemistry.[5][7] Unlike its simple salt counterparts, this compound bridges the gap between inorganic stability and organic solubility, making it a premier precursor for homogeneous catalysis, nanoparticle synthesis, and materials science.[5]

For the researcher, the critical distinction lies in its hydration state. The commercially available "nickel acetylacetonate" is almost exclusively the octahedral dihydrate monomer. Upon dehydration, it undergoes a radical structural transformation into a trimeric anhydrous cluster

Structural & Physical Characterization

The physicochemical identity of Ni(acac)₂ is dictated by its coordination environment. The nickel center seeks an octahedral geometry (

Crystal Structure and Coordination

-

Dihydrate Form (

): -

Anhydrous Form (

):-

Geometry: Trimeric cluster.[5]

-

Mechanism: Removal of axial water exposes coordinatively unsaturated Ni(II) centers.[5] To satisfy the octahedral requirement, oxygen atoms from acac ligands on neighboring molecules bridge the metal centers.[8]

-

Implication: This trimerization renders the anhydrous form less soluble and kinetically slower to react until the cluster is broken by a coordinating solvent.

-

Physical Constants Table

| Property | Value / Description | Notes |

| Formula | Commonly supplied as dihydrate.[3][4][5][9] | |

| Molecular Weight | 292.94 g/mol (Dihydrate)256.91 g/mol (Anhydrous) | |

| Appearance | Emerald-Green Crystals (Dihydrate)Light Green Powder (Anhydrous) | Color shift indicates hydration state.[5] |

| Melting Point | 230°C (dec.)[4][5][9][10][11] | Dihydrate loses water ~100°C. |

| Density | 1.455 g/cm³ | At 17°C. |

| Solubility (Water) | ~4.8 g/L (Slightly Soluble) | Forms stable diaquo complex.[5] |

| Solubility (Organic) | Soluble: Ethanol, Benzene, Toluene, Chloroform.Insoluble: Diethyl Ether.[5] | Ether insolubility is key for purification.[5] |

| Electronic State | Paramagnetic | High-spin |

Chemical Reactivity & Thermal Behavior

Understanding the thermal stability profile is essential for applications requiring high-temperature activation, such as CVD or solvothermal nanoparticle synthesis.[5]

Thermal Decomposition Pathway

The thermal evolution of the dihydrate proceeds in two distinct steps, which can be monitored via Thermogravimetric Analysis (TGA).

-

Dehydration (80°C – 110°C):

[5]-

Operational Note: This step is reversible.[5] The anhydrous trimer is hygroscopic and will revert to the dihydrate if exposed to ambient moisture.

-

-

Ligand Decomposition (230°C – 450°C):

[5]-

Operational Note: In reducing atmospheres (

), this step yields metallic Nickel (

-

Structural Transformation Diagram

Figure 1: Structural evolution of Nickel(II) acetylacetonate based on thermal and solvation environment.

Experimental Protocols

Synthesis of High-Purity Ni(acac)₂[5] · 2H₂O

Principle: Acid-base neutralization in a buffered aqueous medium to prevent hydroxide precipitation.[5]

Reagents:

Protocol:

-

Dissolution: Dissolve 2.4 g of

in 25 mL of deionized water. -

Ligand Preparation: In a separate flask, dissolve 2.0 mL of acetylacetone in 10 mL of ethanol.

-

Buffering: Prepare a solution of 2.8 g sodium acetate in 10 mL water.

-

Complexation: Slowly add the acetylacetone solution to the nickel solution with stirring.

-

Precipitation: Add the sodium acetate solution dropwise. The pH should rise to ~8, causing the immediate precipitation of emerald-green crystals.

-

Isolation: Heat the mixture on a steam bath for 15 minutes (Ostwald ripening), then cool to room temperature. Filter via Buchner funnel.[5][12]

-

Purification: Wash the solid with water (to remove NaCl) and then cold ethanol (to remove unreacted ligand).[5]

-

Expert Tip: Do NOT wash with ether yet.[5]

-

Purification via Recrystallization

Commercial grade Ni(acac)₂ should be recrystallized before use in catalysis.[5]

-

Solvent: Boiling Ethanol (or Benzene for anhydrous work).

-

Process: Dissolve the crude solid in minimum boiling ethanol. Filter hot to remove insoluble hydroxides.[5]

-

Crystallization: Allow the filtrate to cool slowly. Large, emerald-green needles will form.[5]

-

Washing: Filter the crystals and wash with Diethyl Ether .

-

Drying: Air dry for the dihydrate.[5] Dry at 100°C under vacuum (0.1 mmHg) for 4 hours to generate the anhydrous form.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis and purification protocol ensuring high-purity isolation.[5]

Applications in Research & Development

Homogeneous Catalysis

Ni(acac)₂ is a robust precursor for Nickel(0) catalysts used in cross-coupling reactions (Kumada, Suzuki, Negishi).[5]

-

Mechanism: Ni(acac)₂ is reduced in situ by organometallics (e.g., Grignard reagents, Al-alkyls) or phosphines to generate the active

species. -

Advantage: It is air-stable, unlike

, allowing for easier handling before the inert atmosphere is required.[5]

Materials Science (Nanoparticles)

In the synthesis of Nickel Oxide (NiO) nanoparticles for battery electrodes or sensors:

-

Sol-Gel/Solvothermal: Ni(acac)₂ decomposes cleanly.[5] The organic ligand acts as a "capping agent" initially, controlling crystal growth, before decomposing into a carbonaceous shell or fully oxidizing to pure NiO.

Safety & Toxicology

Hazard Classification:

-

Carcinogenicity: Group 1 (Carcinogenic to humans) - applicable to Nickel compounds generally.[5]

-

Sensitization: May cause sensitization by skin contact (Nickel itch).[5][9]

Handling Protocol:

-

Engineering Controls: Always handle the dry powder in a fume hood or glovebox to prevent inhalation of dust.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and N95/P100 respirator if handling outside a hood.[5]

-

Waste: Segregate as heavy metal waste. Do not dispose of down the drain.

References

-

Crystal Structure & Isomerism

-

Synthesis & Purification

-

Thermal Decomposition (TGA)

-

Catalytic Applications

-

Safety Data

Sources

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 3. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 4. Nickel(II) acetylacetonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CAS 120156-44-7: NICKEL(II) ACETYLACETONATE HYDRATE [cymitquimica.com]

- 6. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chembk.com [chembk.com]

- 10. China Nickel(II) Acetylacetonate 3264-82-2 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 11. NICKEL β-DIKETONATES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 12. thecreativechemist.org [thecreativechemist.org]

crystal structure of Nickel(ii)acetylacetonate dihydrate

An In-Depth Technical Guide to the Crystal Structure of Nickel(II) Acetylacetonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) acetylacetonate dihydrate, [Ni(acac)₂ (H₂O)₂], is a coordination complex of significant interest in various chemical and material science applications. This guide provides a comprehensive technical overview of its crystal structure, synthesis, and physicochemical properties. A detailed examination of the octahedral coordination geometry of the nickel(II) ion, the role of the acetylacetonate and aqua ligands, and the influence of intermolecular forces on the crystal packing is presented. This document serves as an authoritative resource, grounded in crystallographic data and established experimental protocols, to facilitate a deeper understanding and utilization of this compound in research and development.

Unveiling the Molecular Architecture: The Crystal Structure of [Ni(acac)₂(H₂O)₂]

The crystal structure of nickel(II) acetylacetonate dihydrate reveals a mononuclear complex where the nickel(II) ion is central to an octahedral coordination geometry.[1][2][3] This arrangement is satisfied by two bidentate acetylacetonate (acac) ligands and two monodentate water (aquo) molecules.[1]

Coordination Geometry and Isomerism

The six-coordinate environment around the Ni(II) center is a defining feature of this complex. The two acetylacetonate ligands chelate to the nickel ion through their oxygen atoms, occupying the equatorial plane of the octahedron. The two water molecules then coordinate at the axial positions, completing the octahedral sphere.[1]

This coordination arrangement can theoretically exist as either cis or trans isomers. However, crystallographic studies have predominantly identified the trans isomer for [Ni(acac)₂(H₂O)₂], where the two water ligands are positioned on opposite sides of the central nickel ion.[1][2][3] This trans configuration often results in a slight tetragonal distortion of the octahedron, with the axial Ni-O bonds (to the water ligands) being elongated compared to the equatorial Ni-O bonds (to the acetylacetonate ligands).[1] Specifically, the axial Ni-O bond lengths are approximately 2.100 Å, while the equatorial Ni-O bond lengths are around 2.00 Å.[1]

It is noteworthy that a monohydrate form, [Ni(C₅H₇O₂)₂(H₂O)₂]·H₂O, has also been reported.[2][3] In this structure, the core [Ni(acac)₂(H₂O)₂] unit remains, but an additional, uncoordinated water molecule is present within the crystal lattice, participating in hydrogen bonding with the coordinated aqua ligands and the acetylacetonate oxygen atoms.[2][3]

Crystallographic Data Summary

The following table summarizes typical crystallographic data for trans-Nickel(II) acetylacetonate dihydrate. It is important to note that slight variations in these parameters may exist in the literature due to different experimental conditions.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₈NiO₆ |

| Molar Mass | 292.94 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | ~9.3 Å |

| b | ~11.5 Å |

| c | ~13.0 Å |

| β | ~92.9° |

| Z | 4 |

Visualization of the Coordination Sphere

The coordination environment of the Ni(II) ion is crucial to understanding the properties of the complex. The following diagram illustrates the trans octahedral geometry.

Sources

spectroscopic data analysis of Nickel(ii)acetylacetonate hydrate

An In-Depth Technical Guide to the Spectroscopic Analysis of Nickel(II) Acetylacetonate Hydrate

Abstract

Nickel(II) acetylacetonate hydrate, Ni(C₅H₇O₂)₂·2H₂O, is a cornerstone coordination complex with wide-ranging applications, from catalyst pre-cursors to materials science.[1] Its precise characterization is paramount for ensuring reproducibility and efficacy in these roles. This guide provides a comprehensive exploration of the spectroscopic and thermal analysis techniques essential for the in-depth characterization of this compound. We move beyond procedural outlines to delve into the causal principles behind the spectroscopic data, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the synergy between different analytical techniques—UV-Visible, FT-IR, and NMR spectroscopy, alongside Thermogravimetric Analysis—to construct a holistic and validated understanding of the compound's structure, purity, and stability.

The Structural Foundation: From Monomer to Hydrate

Understanding the spectroscopic output of Nickel(II) acetylacetonate hydrate begins with its molecular structure. In its hydrated form, the compound exists as a monomeric, octahedral complex, trans-bis(acetylacetonato)diaquanickel(II), often represented as [Ni(acac)₂(H₂O)₂].[1] The central nickel(II) ion, a d⁸ metal center, is coordinated by two bidentate acetylacetonate (acac) ligands in the equatorial plane and two water molecules in the axial positions. This coordination environment is the primary determinant of the complex's electronic and vibrational properties.

The presence of the two coordinated water molecules is a critical feature, distinguishing the blue-green hydrate from the dark green, trimeric anhydrous form, [Ni(acac)₂]₃.[1][2] The analytical techniques discussed herein are not only capable of confirming the core [Ni(acac)₂] structure but are also highly sensitive to the presence and nature of these water ligands.

Caption: Integrated analytical workflow for the comprehensive characterization of Ni(acac)₂·2H₂O.

Thermogravimetric Analysis (TGA): Quantifying Hydration

Before delving into spectroscopic methods, TGA provides the foundational quantitative data on the hydrate's composition. It measures the change in mass of a sample as a function of temperature, revealing stepwise decomposition events.

Causality Behind the Experiment: The choice to begin with TGA is strategic. It validates the "hydrate" aspect of the compound's name. The bond strength hierarchy within the complex dictates the decomposition sequence: the relatively weak coordination of water molecules means they will be lost at a lower temperature than the strongly chelated acetylacetonate ligands.

Interpreting the Thermogram: A typical TGA curve for Ni(acac)₂·2H₂O exhibits two distinct mass loss events:

-

Dehydration: An initial mass loss event occurring at approximately 80-120°C. This corresponds to the loss of the two coordinated water molecules.[3]

-

Ligand Decomposition: A second, more significant mass loss starting above 200°C, which represents the decomposition of the acetylacetonate ligands, ultimately leaving a residue of nickel oxide (NiO) at high temperatures.[3]

| Thermal Event | Typical Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Process |

| Dehydration | 80 - 120 | 12.3% | ~12% | Ni(acac)₂(H₂O)₂ → Ni(acac)₂ + 2H₂O |

| Decomposition | >200 | ~62.9% (to NiO) | ~63% | Ni(acac)₂ → NiO + volatile products |

Protocol: Thermogravimetric Analysis of Ni(acac)₂·2H₂O

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the Ni(acac)₂·2H₂O sample into a clean, tared alumina or platinum crucible.

-

Atmosphere: Purge the furnace with an inert atmosphere, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the mass change (%) against temperature (°C). Determine the onset temperature and percentage mass loss for each distinct decomposition step.

FT-IR Spectroscopy: Probing Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of the molecule, providing a detailed "fingerprint" of the functional groups and the coordination environment.

Causality Behind Spectral Shifts: The diagnostic power of FT-IR lies in comparing the spectrum of the complex to that of free acetylacetone. The acetylacetone ligand exists in a keto-enol tautomerism. Upon deprotonation and coordination to Ni(II), it adopts the enolate form. This chelation causes a delocalization of electron density within the six-membered ring formed by Ni-O-C-C-C-O. Consequently, the distinct ν(C=O) and ν(C=C) bands of the free ligand are replaced by coupled, shifted bands in the complex.

Caption: Effect of Ni(II) chelation on the key vibrational bands of the acetylacetonate ligand.

Interpreting the Spectrum:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Coordinated H₂O) | 3200 - 3500 (Broad) | Confirms the presence of water of hydration. Broadness indicates hydrogen bonding. |

| C-H Stretch (Methyl/Methine) | 2900 - 3000 | Aliphatic C-H bonds of the acac ligand. |

| Asymmetric C=O / C=C Stretch | ~1595 | The highest frequency band of the chelate ring, primarily from ν(C=O).[4] |

| Symmetric C=C / C=O Stretch | ~1520 | A coupled vibration with significant ν(C=C) character.[4] |

| Ni-O Stretch | 420 - 460 | A key band in the far-IR region confirming the metal-ligand bond.[4] |

Protocol: FT-IR Analysis (KBr Pellet)

-

Sample Preparation: Gently grind a mixture of ~1-2 mg of Ni(acac)₂·2H₂O with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum.

-

Sample Collection: Mount the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

UV-Visible Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy provides critical information about the electronic structure of the Ni(II) center and confirms its octahedral coordination geometry.

Causality Behind the Spectrum: For a d⁸ metal ion like Ni(II) in an octahedral field, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The absorption of light in the visible region promotes electrons from the t₂g to the eg level. Three spin-allowed d-d transitions are theoretically possible, giving the complex its characteristic blue-green color.[5]

Interpreting the Spectrum: The spectrum of [Ni(acac)₂(H₂O)₂] in a non-coordinating solvent typically shows two main absorption bands in the visible region, with a third often obscured or appearing as a shoulder.

| λmax (nm) | **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ** | Electronic Transition Assignment |

| ~620 | ~5-10 | ³A₂g → ³T₁g(F) |

| ~390 | ~5-10 | ³A₂g → ³T₁g(P) |

| UV Region (<300) | >1000 | Ligand-centered (π→π*) and charge-transfer bands |

Note: The ³A₂g → ³T₂g transition is expected at lower energy (~1000-1200 nm) and may not be observed with standard instrumentation.

NMR Spectroscopy: A Challenge in Paramagnetism

Analyzing Ni(acac)₂·2H₂O with NMR is non-trivial due to the paramagnetic nature of the high-spin d⁸ Ni(II) center. The two unpaired electrons create a strong local magnetic field that dramatically influences nearby nuclei.

Causality Behind Paramagnetic Effects: The unpaired electrons interact with the nuclei via two mechanisms:

-

Contact Shift: Delocalization of unpaired electron spin density onto the ligand atoms, causing very large changes in chemical shift (often tens or hundreds of ppm).[6]

-

Pseudocontact Shift: Through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. These interactions also provide an efficient mechanism for nuclear relaxation, leading to significant broadening of the NMR signals.[6] While challenging, these hyperfine-shifted and broadened resonances contain valuable structural information.[7][8]

Interpreting the Spectrum (¹H NMR): A ¹H NMR spectrum of a paramagnetic nickel complex will not resemble a standard diamagnetic spectrum. Instead of sharp peaks in the 0-10 ppm range, one observes:

-

Broad Resonances: Signals can be hundreds or thousands of Hz wide.

-

Large Chemical Shift Range: Peaks can appear far downfield or upfield (e.g., -100 to +200 ppm).

-

Temperature Dependence: Paramagnetic shifts are highly sensitive to temperature (Curie Law), a key diagnostic tool.

Due to the complexity, full assignment often requires advanced techniques and is typically reserved for specialized research.[9] However, the presence of these characteristic broad, shifted signals is a definitive confirmation of the paramagnetic Ni(II) center.

Conclusion: A Synergistic Approach

The robust characterization of Nickel(II) acetylacetonate hydrate is not achieved by a single technique but by the synergistic interpretation of data from multiple analytical methods. TGA provides a quantitative measure of hydration. FT-IR confirms the coordination of the acac ligands and the presence of water. UV-Vis spectroscopy elucidates the octahedral geometry of the Ni(II) center. Finally, the unique features of a paramagnetic NMR spectrum confirm the electronic nature of the metal ion. Together, these methods provide a self-validating system, ensuring a comprehensive and trustworthy analysis for any research or development application.

References

-

Dalton Transactions. (2006). Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. Royal Society of Chemistry. [Link]

-

Wikipedia. Nickel(II) bis(acetylacetonate). [Link]

-

Journal of the American Chemical Society. (n.d.). Paramagnetic NMR Investigations of High-Spin Nickel(II) Complexes. Controlled Synthesis, Structural, Electronic, and Magnetic Properties of Dinuclear vs Mononuclear Species. [Link]

-

Inorganic Chemistry. (2013). Solid State 13C and 2H NMR Investigations of Paramagnetic [Ni(II)(acac)2L2] Complexes. ACS Publications. [Link]

-

PubMed. (2006). Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. [Link]

-

Wiley Online Library. (n.d.). NMR Spectroscopy of Paramagnetic Complexes. [Link]

-

ResearchGate. (n.d.). The UV‐vis spectra of different solutions: solution of Ni(acac)2 and.... [Link]

-

ResearchGate. (n.d.). TGA data of the Mn(acac) 2 -TiO 2 (a), Co(acac) 3 -TiO 2 (b),.... [Link]

-

Chemistry Stack Exchange. (2025). Thermogravimetric analysis of nickel(II) acetate hydrate. [Link]

-

NIST. (n.d.). Nickel acetylacetonate. [Link]

-

ResearchGate. (n.d.). (a) IR-spectrum of nickel acetylacetonate. (b) IR-spectrum of lithium.... [Link]

-

ResearchGate. (n.d.). Identification of Nickel(II) Acetylacetonate Derivatives by Electronic Spectra. [Link]

-

Chemical Science Review and Letters. (n.d.). Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M.... [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of A) the complexation of [Ni II (Hacacsme)], C) the.... [Link]40409)

Sources

- 1. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 2. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chesci.com [chesci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Nickel(II) Acetylacetonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction

Overview of Nickel(II) Acetylacetonate Hydrate: Structure and Significance

Nickel(II) acetylacetonate, often abbreviated as Ni(acac)₂, is a coordination complex with the chemical formula Ni(C₅H₇O₂)₂. In its hydrated form, typically as a dihydrate, Ni(C₅H₇O₂)₂·2H₂O, two water molecules coordinate to the nickel center, resulting in a blue-green crystalline solid. The acetylacetonate anion (acac⁻) acts as a bidentate ligand, binding to the nickel ion through two oxygen atoms to form a stable six-membered ring. The hydrated complex features an octahedral coordination geometry around the Ni(II) center. Upon dehydration, the anhydrous form can exist as a trimer, [Ni(acac)₂]₃, a green solid where oxygen atoms from the acetylacetonate ligands bridge the nickel centers.[1]

The significance of nickel(II) acetylacetonate and its hydrate lies in their utility as versatile precursors in various chemical syntheses. They are employed in the fabrication of nickel-based nanomaterials, as catalysts in organic reactions, and in chemical vapor deposition (CVD) processes for creating thin films of nickel and nickel oxide.[2][3]

Importance of Understanding Thermal Decomposition in Materials Science and Catalysis

The thermal decomposition of nickel(II) acetylacetonate hydrate is a critical process that underpins its application in materials synthesis and catalysis. By carefully controlling the temperature and atmosphere during its decomposition, it is possible to generate nickel or nickel oxide nanoparticles with specific sizes, morphologies, and crystalline structures. These materials have wide-ranging applications, including in energy storage, electronics, and as catalysts for various chemical transformations. A thorough understanding of the decomposition pathway, including the intermediate species, the gaseous byproducts, and the final solid residue, is paramount for the rational design and synthesis of functional materials with desired properties.

Scope of the Technical Guide

This technical guide provides a comprehensive overview of the thermal decomposition behavior of nickel(II) acetylacetonate hydrate. It delves into the multi-stage decomposition process, offering insights into the underlying chemical transformations. The guide presents quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details a step-by-step experimental protocol for conducting such analyses, and discusses the nature of the evolved gaseous byproducts. Visual representations of the decomposition pathway and experimental workflow are provided to enhance understanding. This guide is intended to be a valuable resource for researchers and scientists working with this precursor in materials science, catalysis, and related fields.

Part 2: The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of nickel(II) acetylacetonate dihydrate is a sequential process that can be broadly divided into two main stages: an initial dehydration step, followed by the decomposition of the anhydrous complex at higher temperatures.

Step 1: Dehydration - The Transition from Hydrate to Anhydrous Complex

The first stage of the thermal decomposition involves the loss of the two water molecules coordinated to the nickel center. This dehydration process transforms the blue-green dihydrate, Ni(C₅H₇O₂)₂·2H₂O, into the green anhydrous form, which typically exists as a trimer, [Ni(acac)₂]₃.[1] The removal of the water ligands leads to a rearrangement of the coordination sphere around the nickel ions, resulting in the formation of the bridged trimeric structure. This transformation is an endothermic process, as energy is required to break the coordinate bonds between the nickel and the water molecules.

Thermogravimetric analysis (TGA) of nickel(II) acetylacetonate dihydrate shows an initial mass loss corresponding to the removal of water. This dehydration step typically occurs in the temperature range of approximately 80°C to 120°C. The theoretical mass loss for the removal of two water molecules from Ni(C₅H₇O₂)₂·2H₂O is approximately 12.3%. Experimental observations from TGA studies on similar supported nickel acetylacetonate complexes have shown a mass loss of around 10.4% up to 120°C, which is in reasonable agreement with the theoretical value for the dihydrate.

Differential scanning calorimetry (DSC) reveals an endothermic peak in this temperature range, confirming the energy uptake required for the dehydration process.

Step 2: Decomposition of the Anhydrous Nickel(II) Acetylacetonate

Following dehydration, the anhydrous [Ni(acac)₂]₃ complex remains stable until a higher temperature is reached, at which point it undergoes a more complex decomposition.

The decomposition mechanism of the acetylacetonate ligand is complex and can proceed through various pathways, including C-C and C-O bond cleavage. The metal center can play a catalytic role in these fragmentation reactions.

The solid residue remaining after the complete decomposition of the organic ligands is typically nickel(II) oxide (NiO). The overall reaction in an oxygen-containing atmosphere can be represented as:

Ni(C₅H₇O₂)₂·2H₂O(s) + 13 O₂(g) → NiO(s) + 10 CO₂(g) + 9 H₂O(g)

In an inert atmosphere, the decomposition can lead to the formation of metallic nickel, often with some carbonaceous residue from the incomplete combustion of the organic ligands.[3] The nature of the final solid product is highly dependent on the composition of the atmosphere during the thermal treatment.

TGA curves for the decomposition of the anhydrous complex show a significant mass loss occurring at temperatures typically above 200°C. For Ni(acac)₂ supported on alumina, the major decomposition is observed in multiple steps, with peaks in the derivative thermogravimetric (DrTGA) curve around 204°C, 327°C, and 360°C. The total mass loss for the organic portion in this case was found to be 70.5%, which aligns well with the theoretical value of 71% for the formation of NiO from anhydrous Ni(acac)₂. The decomposition is generally an exothermic process in the presence of an oxidizing atmosphere, as indicated by corresponding exothermic peaks in the DSC curve, due to the combustion of the organic ligands.

Part 3: Quantitative Analysis of Thermal Decomposition

Summary of Thermal Events

The following table summarizes the key thermal events during the decomposition of nickel(II) acetylacetonate dihydrate based on available literature data. It is important to note that the exact temperatures can vary depending on factors such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Mass Loss (%) (Experimental) | Thermal Event (DSC) | Products |

| Dehydration | 80 - 120 | ~12.3% | ~10.4% | Endothermic | [Ni(acac)₂]₃ + 2H₂O |

| Ligand Decomposition | 200 - 450 | ~70.5% (of anhydrous) | ~70.5% (of anhydrous) | Exothermic (in air) | NiO + Gaseous Byproducts |

Interpreting TGA and DSC Data

The TGA curve provides quantitative information on the mass changes of the sample as a function of temperature. The onset temperature of a mass loss step indicates the initiation of a decomposition event, while the magnitude of the mass loss provides stoichiometric information about the reaction. The derivative of the TGA curve (DTG) is often used to identify the temperatures at which the rate of mass loss is at its maximum.

The DSC curve complements the TGA data by providing information on the heat flow associated with the thermal events. Endothermic peaks indicate processes that absorb heat, such as dehydration and melting, while exothermic peaks correspond to processes that release heat, such as crystallization and oxidative decomposition.

Factors Influencing Decomposition Behavior

The thermal decomposition behavior of nickel(II) acetylacetonate hydrate is sensitive to several experimental parameters:

-

Atmosphere: The composition of the surrounding atmosphere has a profound effect on the final solid product. In an oxidizing atmosphere (e.g., air or oxygen), the final product is typically nickel oxide (NiO). In an inert atmosphere (e.g., nitrogen or argon), the decomposition is more likely to yield metallic nickel, potentially with carbon impurities.[3]

-

Heating Rate: The heating rate employed during the thermal analysis can influence the observed decomposition temperatures. Higher heating rates tend to shift the decomposition events to higher temperatures. For kinetic studies, it is crucial to perform experiments at multiple heating rates.[6]

-

Sample Mass and Preparation: The mass of the sample and its physical form (e.g., powder, crystal size) can affect heat and mass transfer within the sample, potentially influencing the decomposition profile.

Part 4: Experimental Protocol for Thermal Analysis

Instrumentation: TGA-DSC System

A simultaneous thermogravimetric analyzer with differential scanning calorimetry (TGA-DSC) is the ideal instrument for studying the thermal decomposition of nickel(II) acetylacetonate hydrate. This allows for the simultaneous measurement of mass loss and heat flow on the same sample under identical conditions. For identification of the evolved gaseous byproducts, the TGA-DSC system can be coupled to a mass spectrometer (MS).

Step-by-Step Experimental Procedure

-

Accurately weigh approximately 5-10 mg of nickel(II) acetylacetonate dihydrate powder into an alumina or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

Ensure the TGA-DSC instrument is properly calibrated for both mass and temperature according to the manufacturer's guidelines.

-

Place the sample crucible and an empty reference crucible (of the same material and mass) into the instrument's furnace.

-

Set the initial temperature to ambient (e.g., 30°C).

-

Program a heating ramp at a constant rate, typically between 5°C/min and 20°C/min, up to a final temperature of at least 600°C to ensure complete decomposition.

-

Set the desired atmosphere (e.g., air or nitrogen) with a constant flow rate (e.g., 50 mL/min).

-

Start the experiment and record the mass loss (TGA), its derivative (DTG), and the heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the onset temperatures, peak temperatures, and percentage mass loss for each decomposition step, as well as the enthalpy changes associated with the thermal events.

-

For kinetic analysis, repeat the experiment at several different heating rates (e.g., 5, 10, 15, and 20°C/min).[7][8]

Evolved Gas Analysis (EGA) with Mass Spectrometry (MS)

-

If the TGA-DSC is coupled to a mass spectrometer, the evolved gases are transferred from the furnace to the MS via a heated transfer line to prevent condensation.

-

The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) to detect the various gaseous byproducts as they are evolved.

-

The ion currents for specific m/z values corresponding to expected products (e.g., water, acetylacetone, acetone, CO₂) can be plotted against temperature to correlate the gas evolution with the mass loss steps observed in the TGA.[5][9]

Part 5: Visualizing the Decomposition Process

Diagram of the Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of Nickel(II) acetylacetonate dihydrate.

Experimental Workflow for TGA-DSC Analysis

Caption: Experimental workflow for TGA-DSC analysis of Nickel(II) acetylacetonate hydrate.

Part 6: Conclusion and Future Perspectives

Summary of Key Findings

The thermal decomposition of nickel(II) acetylacetonate dihydrate is a well-defined, multi-stage process. It commences with a low-temperature dehydration to form the anhydrous trimeric complex, followed by a higher-temperature decomposition of the organic ligands to yield nickel oxide as the final solid product in an oxidizing atmosphere. The process can be effectively monitored and quantified using TGA-DSC, and the evolved gaseous byproducts can be identified by coupling the system to a mass spectrometer.

Implications for Material Synthesis and Catalysis

A detailed understanding of this decomposition behavior is crucial for the controlled synthesis of nickel-based materials. By manipulating experimental parameters such as the heating rate, final temperature, and atmosphere, researchers can tailor the properties of the resulting nickel or nickel oxide nanoparticles for specific applications in catalysis, energy storage, and electronics. For instance, rapid heating might lead to smaller nanoparticles, while a reducing atmosphere will favor the formation of metallic nickel over its oxide.

Future Research Directions

While the general decomposition pathway is understood, further research could provide a more detailed mechanistic understanding. In-situ studies, such as high-temperature X-ray diffraction (HT-XRD) coupled with TGA-DSC-MS, could provide real-time structural information on the solid phases during decomposition. More detailed kinetic modeling of the decomposition steps would also be valuable for optimizing synthesis protocols. Furthermore, investigating the influence of dopants or composite formation on the thermal decomposition behavior could open up new avenues for the synthesis of advanced functional materials.

Part 7: References

-

Das, S., Jangam, A., Du, Y., Hidajat, K., & Kawi, S. (2019). Highly dispersed nickel catalysts via a facile pyrolysis generated protective carbon layer. Nanoscale Advances, 1(5), 1836-1844.

-

Sharif, M., Hussain, S. T., & Ali, S. (1991). A thermoanalytic study of metal acetylacetonates. Journal of Analytical and Applied Pyrolysis, 21, 315-326.

-

Nowicki, L., & Markowski, M. (2012). Kinetic analysis of thermogravimetric data collected from bigger samples. Chemical and Process Engineering, 33(1), 85-94.

-

TA Instruments. (n.d.). Decomposition Kinetics using TGA, TA-075.

-

TA Instruments. (n.d.). Kinetic Analysis of High Resolution TGA Variable Heating Rate Data, TA-061.

-

Chen, H., Li, Y., & Li, Z. (2025). Reactivity of Nickel Cations Liganded by Acetylacetone and Benzoylacetone with N2: Organic Ligand Effects. The Journal of Physical Chemistry Letters, 16(31), 8427-8433.

-

Vyazovkin, S. (2020). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Entropy, 22(5), 539.

-

MOCVD Precursor Encyclopedia. (n.d.). NICKEL β-DIKETONATES.

-

Kurajica, S., Lozić, I., & Pantaler, M. (2015). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. Journal of Thermal Analysis and Calorimetry, 121(2), 737-744.

-

Hiden Analytical. (n.d.). Evolved Gas Analysis.

-

Syah, Y. M., & Situmeang, B. (2024). Synthesis and Characterization of Bis-acetylacetonate Zinc (II) Monohydrate Complex. International Journal of Current Science Research and Review, 7(6), 3436-3442.

-

Ferreira, D. A., et al. (2023). Fragmentation of metal(II) bis(acetylacetonate) complexes induced by slow electrons. International Journal of Molecular Sciences, 24(19), 14668.

-

Materazzi, S., & Vecchio, S. (2011). Evolved Gas Analysis by Mass Spectrometry. Applied Spectroscopy Reviews, 46(4), 261-340.

-

Wikipedia. (2023, December 19). Nickel(II) bis(acetylacetonate).

-

NIST. (n.d.). Nickel acetylacetonate.

-

NIST. (n.d.). Nickel acetylacetonate.

-

Kurajica, S., Lozić, I., & Pantaler, M. (2015). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. ResearchGate.

-

Lu, Y., et al. (2021). Mechanistic study of the gas-phase chemistry during the spray deposition of Zn(O,S) films by mass spectrometry. Refubium.

-

Sigma-Aldrich. (n.d.). Nickel(II) acetylacetonate 95.

-

Myachin, A. E., et al. (2021). Formation and Functioning of Nickel Bis-(acetylacetonate)-Based Multicomponent Catalytic Systems for Di- and Oligomerization of Ethylene: New Mechanistic Aspects. Catalysts, 11(11), 1365.

-

Chemistry Stack Exchange. (2025, February 2). Thermogravimetric analysis of nickel(II) acetate hydrate.

-

Jacobs, G., et al. (2006). Structure and reactivity investigations on supported bimetallic Au–Ni catalysts used for hydrocarbon steam reforming. Applied Catalysis A: General, 307(1), 35-47.

-

Liu, G., et al. (2020). In situ formed ultrafine metallic Ni from nickel (II) acetylacetonate precursor to realize an exceptional hydrogen storage performance of MgH2. Journal of Materials Chemistry A, 8(2), 701-711.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Formation and Functioning of Nickel Bis-(acetylacetonate)-Based Multicomponent Catalytic Systems for Di- and Oligomerization of Ethylene: New Mechanistic Aspects | MDPI [mdpi.com]

- 4. ijmra.us [ijmra.us]

- 5. researchgate.net [researchgate.net]

- 6. tainstruments.com [tainstruments.com]

- 7. journals.pan.pl [journals.pan.pl]

- 8. tainstruments.com [tainstruments.com]

- 9. hidenanalytical.com [hidenanalytical.com]

Technical Guide: Magnetic Properties & Structural Dynamics of Nickel(II) Acetylacetonate Complexes

Executive Summary

Nickel(II) acetylacetonate,

This guide provides a rigorous technical analysis of these magnetic states, offering self-validating protocols for synthesis and characterization (Evans Method) to ensure experimental reproducibility in drug discovery and catalytic applications.

Part 1: Structural Dynamics & Magneto-Structural Correlations

The Monomer-Trimer Equilibrium

The magnetic behavior of Ni(acac)₂ is dictated by its coordination environment. The Nickel(II) ion is a

-

The Solvated Monomer (

/-

Electronic State: High-spin (

). -

Magnetism: Simple paramagnetism obeying the Curie-Weiss law.

-

Ground State:

(in

-

-

The Anhydrous Trimer (

): Removal of axial ligands forces the complex to polymerize to satisfy the Ni(II) coordination sphere. Three units stack, sharing oxygen faces.-

Structure: Linear trimer

. -

Magnetism: The central Ni atom shares faces with two terminal Ni atoms. The Ni-O-Ni bond angles (~80-90°) favor ferromagnetic superexchange coupling.

-

Key Insight: Unlike most metal clusters which are antiferromagnetic, the trimer exhibits an increase in magnetic moment at cryogenic temperatures due to parallel spin alignment.

-

Visualization of Structural Transformation

The following diagram illustrates the critical sensitivity of the complex to solvation, a common source of error in catalytic reproducibility.

Figure 1: The reversible transformation between the ferromagnetic trimer and paramagnetic monomer. Note the distinct color change, which serves as a visual quality control indicator.

Part 2: Magnetic Characterization Data[5][6]

The effective magnetic moment (

Table 1: Comparative Magnetic Properties

| Parameter | Anhydrous Trimer | Dihydrate Monomer |

| Coordination | Octahedral (Bridging Oxygens) | Octahedral (Axial Waters) |

| Spin State | High Spin ( | High Spin ( |

| 3.20 - 3.40 B.M. (per Ni) | 3.10 - 3.25 B.M. | |

| ~4.10 B.M. (Ferromagnetic) | < 2.8 B.M. (Zero Field Splitting) | |

| Exchange ( | Positive ( | Negligible (Magnetically Dilute) |

| Solubility | Non-polar (Toluene, Benzene) | Polar (Alcohols, DMSO) |

Expert Note: If your "anhydrous" sample yields a

B.M. in a non-coordinating solvent, it is likely contaminated with diamagnetic planar species or hydrolysis products.

Part 3: Experimental Protocols

Synthesis of High-Purity Anhydrous

Objective: Isolate the trimeric form for use as a moisture-sensitive catalyst precursor.

Reagents:

-

Nickel(II) Acetate tetrahydrate (Commercial grade)

-

Acetylacetone (2,4-pentanedione)

-

Toluene (Dry, stored over molecular sieves)

Protocol:

-

Aqueous Phase: Dissolve Ni(OAc)₂ in water. Add acetylacetone (2.2 eq) slowly.

-

Precipitation: The blue-green dihydrate precipitates immediately. Filter and wash with water.[5]

-

Dehydration (The Critical Step):

-

Place the dihydrate in a vacuum sublimation apparatus.

-

Heat to 180–200°C under high vacuum (

Torr). -

Self-Validation: The pale blue-green powder will sublime and re-deposit as deep emerald-green to black crystals on the cold finger.

-

Failure Mode: If the crystals remain light green, dehydration is incomplete.

-

The Evans Method (Solution State Magnetism)

For drug development applications where Ni complexes are screened in solution, the Evans method is the standard for determining spin state without a SQUID magnetometer.

Workflow Diagram:

Figure 2: Step-by-step workflow for the Evans Method using a coaxial NMR insert.

Calculation Logic:

The molar susceptibility

- : Spectrometer frequency (Hz).

- : Concentration (mol/mL).

- : Diamagnetic correction (sum of Pascal's constants for ligands).

Part 4: Applications in Drug Development & Catalysis

Metallodrug Scaffold Design

Ni(acac)₂ is rarely the final drug but serves as the labile precursor for synthesizing mixed-ligand bio-active complexes.

-

Mechanism: The acetylacetonate ligands are displaced by Schiff bases (e.g., thiosemicarbazones) to form planar or octahedral complexes targeting urease enzymes in H. pylori.

-

Screening: Use the magnetic moment to confirm ligand substitution. A shift from

(octahedral) to

Catalytic Oligomerization (SHOP)

In the Shell Higher Olefin Process, Ni(acac)₂ is the precursor.

-

Active Species: The trimer breaks down upon addition of phosphine ligands (

) to form -

Quality Control: Using hydrated Ni(acac)₂·2H₂O instead of the anhydrous trimer introduces water, which poisons the aluminum co-catalyst (e.g., Et₂AlOEt), killing the reaction. Strict adherence to the sublimation protocol (Section 3.1) is mandatory.

References

- Cotton, F. A.; Wilkinson, G. (1988). Advanced Inorganic Chemistry, 5th Ed. Wiley-Interscience. (Definitive source on Ni(II)

-

Ginsberg, A. P.; Martin, R. L.; Sherwood, R. C. (1967).[6] "Ferromagnetic Ni-Ni Interactions in Trimeric Bis(acetylacetonato)nickel(II)." Chemical Communications.[6] Link (Seminal paper establishing the ferromagnetic nature of the trimer).

-

Evans, D. F. (1959).[5] "The Determination of the Paramagnetic Susceptibility of Substances in Solution by Nuclear Magnetic Resonance." Journal of the Chemical Society.[7] Link (The original protocol for the Evans Method).

-

Soldatov, D. V.; et al. (2001).[4] "Crystal Structure and Dynamics of Nickel(II) Acetylacetonate Complexes." Inorganic Chemistry. Link (Modern crystallographic analysis of the monomer/trimer structures).

-

Cullen, D. L.; Lingafelter, E. C. (1970). "The Crystal Structure of Bis(acetylacetonato)nickel(II) Dihydrate." Inorganic Chemistry. Link (Structural confirmation of the trans-octahedral dihydrate).

Sources

- 1. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 2. 乙酰丙酮镍(II) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Ferromagnetic Ni–Ni interactions in trimeric bis(acetylacetonato)nickel(II) - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. Comprehensive Analysis of Acetylacetonate Complexes | JEOL Resources [jeolusa.com]

Solubility of Nickel(II) Acetylacetonate Hydrate in Organic Solvents: A Technical Guide

Executive Summary

Nickel(II) acetylacetonate [Ni(acac)₂], particularly in its hydrated form [Ni(acac)₂[1][2][3][4][5][6][7]·2H₂O], is a ubiquitous precursor in organometallic synthesis, catalysis (oligomerization), and materials science (MOCVD/ALD).[1] Its utility is defined by a complex solubility profile that is not merely physical dissolution but often involves chemical transformation (ligand exchange).[1]

This guide provides a definitive technical analysis of its solubility, moving beyond binary "soluble/insoluble" data to explain the coordination dynamics that dictate stability in solution.[1] It includes validated protocols for purification and dehydration, essential for high-purity applications.[1]

Physicochemical Identity & Structural Dynamics[1][8]

To master the solubility of Ni(acac)₂, one must understand that the "solid" and the "solution" species are often different coordination complexes.[1]

The Hydrate vs. The Anhydrous Trimer

-

The Hydrate [Ni(acac)₂[1][2][3][5][6]·2H₂O]: This is the standard commercial form. It is a paramagnetic, monomeric species with an octahedral geometry.[1] Two water molecules occupy the axial positions, stabilizing the complex.[1]

-

The Anhydrous [Ni(acac)₂]₃: Upon dehydration, the monomer polymerizes into a trimer to satisfy the nickel center's coordination demand.[1] This form is emerald green and significantly more soluble in non-polar aromatic solvents than the hydrate.

Solvation Mechanism (Ligand Exchange)

Dissolving Ni(acac)₂ is rarely a passive process.[1] In coordinating solvents (donors), the solvent molecules displace the axial waters (in the hydrate) or break the trimeric bridges (in the anhydrous form).

Figure 1: Mechanistic pathways of Ni(acac)₂ solvation.[1] Note that coordinating solvents actively alter the complex's geometry.

Solubility Profile

The following data aggregates consensus from experimental protocols and crystallographic studies.

Key Rule: Ni(acac)₂·2H₂O is hydrophilic enough to resist non-polar solvents but lipophilic enough to dissolve in organics capable of H-bonding or coordination. [1]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Alcohols | Methanol, Ethanol | High | Forms monomeric adducts (e.g., Ni(acac)₂[1]·2EtOH). Excellent for recrystallization.[1] |

| Chlorinated | Chloroform (CHCl₃), DCM | High | Good solvation energy; often used for NMR characterization.[1] |

| Aromatics | Benzene, Toluene | Moderate to High | Solubility increases significantly with temperature.[1] Toluene is critical for azeotropic dehydration.[1] |

| Ketones | Acetone | Moderate | Soluble, but potential for aldol condensation catalyzed by Ni if heated prolonged.[1] |

| Ethers | Diethyl Ether, THF | Low / Moderate | Ether is a poor solvent (often used as a precipitant).[1] THF coordinates strongly and dissolves well. |

| Alkanes | Pentane, Hexane, Heptane | Insoluble | Lacks polarity to overcome lattice energy of the hydrate. |

| Water | H₂O | Sparingly Soluble | ~4.8 g/L. The complex is stable but poorly soluble due to the lipophilic acac ligands. |

Practical Protocols

These protocols are designed to be self-validating.[1] If the color or precipitate behavior deviates from the description, re-evaluate the solvent purity or starting material quality.

Protocol A: Purification via Recrystallization (Ethanol)

Purpose: Removal of ionic impurities and excess acetylacetone from crude commercial hydrate.[1]

-

Preparation: Place 5.0 g of crude Ni(acac)₂·2H₂O in a 100 mL Erlenmeyer flask.

-

Dissolution: Add 30 mL of absolute ethanol .

-

Heating: Heat gently on a steam bath or stir-plate (approx. 60-70°C) until the solid completely dissolves. The solution should be a clear, deep emerald green.[1]

-

Checkpoint: If undissolved solids remain after 10 mins, filter the hot solution through a pre-warmed funnel to remove inorganic nickel oxides.[1]

-

-

Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the blue-green crystals using a Büchner funnel.

-

Washing: Wash the crystals with 2 × 5 mL of cold ethanol.

-

Note: Do not use excess wash solvent, as the product is moderately soluble.[1]

-

-

Drying: Air dry or vacuum dry at 40°C.[1]

Protocol B: Azeotropic Dehydration (Toluene)

Purpose: Conversion of the dihydrate to the anhydrous trimer for water-sensitive catalytic applications.[1]

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add 10.0 g of Ni(acac)₂·2H₂O and 100 mL of toluene .

-

Reflux: Heat the mixture to reflux (110°C). The solution will turn from blue-green to a dark emerald green.[1]

-

Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is ~1.4 mL for 10g of hydrate.[1] Continue until water collection ceases (approx. 2-3 hours).

-

Isolation:

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the purification and subsequent dehydration of Nickel(II) acetylacetonate.

References

-

Inorganic Syntheses. Metal Acetylacetonates: General Procedures. (Standard reference for recrystallization protocols). [Link][1]

-

PubChem. Nickel(II) acetylacetonate Compound Summary. [Link][1]

Sources

- 1. CAS 120156-44-7: NICKEL(II) ACETYLACETONATE HYDRATE [cymitquimica.com]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 6. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 7. chembk.com [chembk.com]

Technical Monograph: Nickel(II) Acetylacetonate Hydrate

Primary CAS: 14363-16-7 (Dihydrate) | Generic CAS: 3264-82-2 (Anhydrous)

Executive Technical Summary

Nickel(II) acetylacetonate hydrate (typically the dihydrate,

For the researcher, this compound serves two critical functions:

-

Catalytic Precursor: It is a labile source of Ni(II) for cross-coupling reactions (e.g., Kumada, Suzuki-Miyaura) and oligomerization processes, often preferred over nickel halides due to its solubility in organic solvents.

-

Materials Deposition: It acts as a volatile precursor for the deposition of Nickel Oxide (NiO) thin films via Sol-Gel or Chemical Vapor Deposition (CVD) techniques in semiconductor manufacturing.

Key Identifiers:

-

IUPAC Name: Bis(2,4-pentanedionato)nickel(II) dihydrate[1]

-

Molecular Formula:

[2] -

Molecular Weight: 292.94 g/mol (Dihydrate) vs. 256.91 g/mol (Anhydrous)

-

Appearance: Blue-green paramagnetic crystals.

Chemical Constitution & Crystallography

Understanding the structural dichotomy between the hydrate and anhydrous forms is vital for experimental reproducibility.

The Hydrate vs. Anhydrous Distinction

Commercially supplied "Nickel Acetylacetonate" is frequently the dihydrate (CAS: 14363-16-7), even if labeled with the anhydrous CAS (3264-82-2).

-

Dihydrate Structure: Monomeric. The central Nickel(II) ion is hexacoordinate, bonded to four oxygen atoms from two bidentate acetylacetonate ligands and two oxygen atoms from water molecules in apical positions. This creates a tetragonally distorted octahedral geometry.[3]

-

Anhydrous Structure: Trimeric

.[3] Upon dehydration (heating >50°C in vacuo), the water ligands are lost. To satisfy the octahedral coordination preference of Ni(II), the oxygen atoms of the acetylacetonate ligands bridge adjacent nickel centers, forming a trimer. This change is accompanied by a color shift from blue-green to emerald green.

Physicochemical Profile

The following data aggregates standard values for the Dihydrate form, unless noted.

| Property | Value | Context/Notes |

| Melting Point | 230 °C (dec.)[4][5] | Decomposes; dehydration begins ~50-100°C. |

| Solubility (Water) | ~5 g/L | Sparingly soluble; hydrolyzes slowly. |

| Solubility (Organics) | High | Soluble in alcohols, chloroform, benzene, toluene.[6] |

| Magnetic Susceptibility | Paramagnetic | |

| Stability | Air Stable | Hygroscopic; converts to hydrate if anhydrous is exposed to moisture. |

Validated Synthesis Protocol

Method: Aqueous Precipitation via Acid-Base Buffering

The Mechanistic Logic

Direct reaction of nickel salts with acetylacetone (Hacac) requires a base to deprotonate the Hacac (

Step-by-Step Methodology

Reagents:

-

Nickel(II) Chloride Hexahydrate (

) [2.37 g, 10 mmol] -

Acetylacetone (2,4-Pentanedione) [2.5 mL, ~24 mmol] (Excess ensures complete complexation)

-

Sodium Acetate Trihydrate (

) [Wait for calculation step] -

Distilled Water

Protocol:

-

Dissolution: Dissolve 2.37 g of

in 20 mL of distilled water in a 100 mL Erlenmeyer flask. The solution will be green. -

Ligand Addition: Add 2.5 mL of acetylacetone dropwise with stirring. Observation: No immediate precipitate forms because Hacac is largely protonated.

-

Buffering/Precipitation: Dissolve 4.0 g of Sodium Acetate in 15 mL of water. Add this solution slowly to the Ni/Hacac mixture over 10 minutes.

-

Mechanism:

. The -

Observation: A voluminous blue-green precipitate forms immediately.

-

-

Digestion: Heat the mixture on a steam bath or hot plate (approx. 60-70°C) for 15 minutes. This "Ostwald ripening" step promotes crystal growth and purity.

-

Isolation: Cool to room temperature. Filter the solid using a Büchner funnel.

-

Purification: Wash the precipitate with 2 x 10 mL of cold distilled water to remove NaCl and excess acetate.

-

Drying: Dry the solid in a vacuum desiccator over silica gel or in air at 40°C. Warning: Do not overheat (>100°C) or you will generate the anhydrous trimer.

Yield Calculation: Theoretical yield for dihydrate is ~2.93 g. Typical experimental yield is 85-95%.

Synthesis Workflow Visualization

Figure 1: Logical flow for the aqueous synthesis of Nickel(II) acetylacetonate dihydrate.

Applications in Drug Development & Catalysis

Cross-Coupling Catalyst Precursor

In pharmaceutical synthesis,

-

Kumada Coupling: Catalyzes the coupling of Grignard reagents with aryl halides.

-

Negishi Coupling: Effective for organozinc coupling.

-

Mechanism: The labile acetylacetonate ligands allow for easy ligand exchange with phosphines or N-heterocyclic carbenes (NHCs) to tune the catalyst's steric and electronic properties.

Sol-Gel Synthesis of NiO Nanostructures

For drug delivery systems or biosensors utilizing Nickel Oxide nanoparticles,

-

Process: Hydrolysis of

in organic solvents (e.g., benzyl alcohol) leads to the formation of NiO nanoparticles. -

Relevance: NiO nanoparticles are investigated for their antibacterial properties and as magnetic carriers for targeted drug delivery.

Catalytic Cycle Visualization (Generic Cross-Coupling)

Figure 2: Simplified catalytic cycle showing the activation of Ni(acac)2 into the active Ni(0) species for cross-coupling reactions.

Safety & Handling (E-E-A-T)

Nickel compounds are serious health hazards. Adherence to safety protocols is non-negotiable.

-

Sensitization: Nickel is a known skin sensitizer. "Nickel itch" is a common dermatitis. Always wear nitrile gloves; latex is insufficient for organic solutions of nickel.

-

Carcinogenicity: Classified as a Group 1 Carcinogen (IARC) when inhaled as dust/fume. Use a fume hood for all solid handling to prevent inhalation of fine crystals.

-

Acute Toxicity: Harmful if swallowed.

-

Storage: Store in a cool, dry place. The dihydrate is stable, but the anhydrous form is hygroscopic and should be stored under inert gas if strict stoichiometry is required.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13751264, Nickel acetylacetonate hydrate. Retrieved from [Link][1]

-

Bhattacharjee, M. N., Chaudhuri, M. K., & Khathing, D. T. (1982). Direct synthesis of bis(acetylacetonato)nickel(II) dihydrate and isolation of α,α,β,β-tetra-acetylethane as the oxidation product of acetylacetone.[7][8] Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link][7]

-

De, S. K. (2021). Applications of Nickel(II) Compounds in Organic Synthesis.[9][10] Current Organic Synthesis.[9][11] Retrieved from [Link]

Sources

- 1. Nickel acetylacetonate hydrate | C10H18NiO6 | CID 13751264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. far-chemical.com [far-chemical.com]

- 6. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 7. Direct synthesis of bis(acetylacetonato)nickel(II) dihydrate and isolation of α,α,β,β-tetra-acetylethane as the oxidation product of acetylacetone - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. repository.ias.ac.in [repository.ias.ac.in]

- 9. Applications of Nickel(II) Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nickel(II) acetylacetonate | 3264-82-2 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

using Nickel(ii)acetylacetonate hydrate as a catalyst precursor

Application Note: Nickel(II) Acetylacetonate Hydrate as a High-Fidelity Catalyst Precursor

Executive Summary

Nickel(II) acetylacetonate hydrate [Ni(acac)₂[1][2][3][4][5]·xH₂O] represents a cost-efficient, air-stable alternative to sensitive zero-valent nickel sources like Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)). While Ni(cod)₂ offers immediate catalytic activity, its extreme sensitivity to oxidation and high cost ($/mol) limit its scalability.

Ni(acac)₂ serves as a robust precatalyst. It is not catalytically active in its shelf-stable form; it requires specific activation protocols to enter the catalytic cycle.[5] This guide details the transformation of this stable paramagnetic solid into a reactive Ni(0) or Ni(I) species, enabling high-value transformations such as Reductive Cross-Electrophile Coupling (XEC) and C-N bond formation.

Material Profile & Characterization

Understanding the hydration state is the single most critical factor in reproducibility. Commercial sources supply the complex as a hydrate (typically dihydrate), which is an octahedral monomer. The active anhydrous form is a trimer.

| Property | Hydrate Form (Precursor) | Anhydrous Form (Active Pre-state) |

| Formula | Ni(acac)₂[1][2][3][5][6] · 2H₂O | [Ni(acac)₂]₃ |

| Geometry | Octahedral (Monomer) | Octahedral (Trimer cluster) |

| Color | Pale Blue-Green / Turquoise | Deep Emerald Green |

| Magnetism | Paramagnetic | Paramagnetic |

| Air Stability | High (Indefinite) | Moderate (Hygroscopic) |

| Solubility | Soluble in alcohols, polar solvents | Soluble in toluene, benzene |